molecular formula C13H14N2O2 B412479 N-[4-(dimethylamino)phenyl]-2-furamide

N-[4-(dimethylamino)phenyl]-2-furamide

Cat. No.: B412479
M. Wt: 230.26g/mol
InChI Key: ZBJRIAKEPNWQLK-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-furamide is an organic compound featuring a furan-2-carboxamide group linked to a 4-(dimethylamino)phenyl substituent.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16)

InChI Key

ZBJRIAKEPNWQLK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Chloro[N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato]iridium(III) (Cp*IrCl(Dap-picolinamidato))

Structural Similarities :

  • Both compounds share the N-[4-(dimethylamino)phenyl] group.
  • The core difference lies in the heterocyclic ligand: furan-2-carboxamide in the target compound vs. pyridinecarboxamidato in the iridium complex.

Functional Differences :

  • The iridium complex is part of a metallorganic catalyst (Cp*IrCl), suggesting applications in catalytic reactions, such as hydrogenation or C–H activation .
Parameter N-[4-(Dimethylamino)phenyl]-2-furamide Cp*IrCl(Dap-picolinamidato)
Core Heterocycle Furan Pyridine
Metal Center None Iridium (Cp*IrCl)
Primary Application Organic synthesis/ligand design Catalysis

Sodium 5-[4-Dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate

Structural Similarities :

  • Both contain the 4-(dimethylamino)phenyl group.
  • Differences include the naphthalene sulfonate backbone in the dye vs. the furan-amide in the target compound.

Functional Differences :

  • The sodium salt is a polyaromatic sulfonated dye, likely used in staining or industrial coloring due to its water-soluble sulfonate groups .
Parameter This compound Sodium Dye Compound
Aromatic System Monocyclic (furan) Polycyclic (naphthalene)
Solubility Moderate (organic solvents) High (aqueous, due to sulfonate)
Application Synthesis/biological studies Dyes/Staining

Ciproxifan (H3-Receptor Antagonist)

Structural Similarities :

  • Both contain tertiary amines (dimethylamino in the target compound vs. imidazole/cyclopropyl groups in ciproxifan).

Functional Differences :

  • Ciproxifan is a potent histamine H3-receptor antagonist with neuropharmacological effects, including wakefulness promotion .
  • No direct evidence links this compound to receptor binding, but its dimethylamino group may facilitate interactions with biological targets.
Parameter This compound Ciproxifan
Bioactivity Not established H3-receptor antagonist
Key Functional Groups Furan-amide Imidazole, cyclopropyl

Sulfonamide/Amide Derivatives (e.g., N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide)

Structural Similarities :

  • Both classes feature amide/sulfonamide linkages.
  • Substituents differ: dimethylamino (electron-donating) vs. chloroacetyl/fluoro (electron-withdrawing).

Functional Differences :

  • Sulfonamides in are likely bioactive or intermediates in drug synthesis (e.g., kinase inhibitors) .
  • The dimethylamino group in the target compound may enhance solubility or serve as a hydrogen-bond acceptor.
Parameter This compound Sulfonamide Derivatives
Electronic Effects Electron-donating (dimethylamino) Electron-withdrawing (Cl, F)
Potential Use Ligand design, synthesis Pharmaceutical intermediates

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